benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic scaffold known for fused thiazole and pyrimidine rings. Its structure features:
- A benzyl ester at position 6, enhancing lipophilicity.
- A 7-methyl group and (2Z)-configured 1-methyl-2-oxoindol-3-ylidene moiety at positions 7 and 2, respectively, introducing steric and electronic complexity.
Synthesis typically involves cyclocondensation of thiouracil derivatives with aldehydes or ketones in acetic anhydride/acetic acid, as seen in analogous compounds . The Z-configuration at the exocyclic double bond is critical for molecular planarity and intermolecular interactions, as confirmed by X-ray studies in related structures .
Properties
Molecular Formula |
C28H21N3O4S2 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
benzyl (2Z)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H21N3O4S2/c1-16-21(27(34)35-15-17-9-4-3-5-10-17)23(20-13-8-14-36-20)31-26(33)24(37-28(31)29-16)22-18-11-6-7-12-19(18)30(2)25(22)32/h3-14,23H,15H2,1-2H3/b24-22- |
InChI Key |
JJFFNJXSLPPGTH-GYHWCHFESA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Thiazolo[3,2-a]Pyrimidine Core Formation
The thiazolo[3,2-a]pyrimidine scaffold is constructed via a Biginelli-like condensation reaction. Thiourea reacts with ethyl acetoacetate and aromatic aldehydes under acidic conditions to form 1,2,3,4-tetrahydropyrimidine-2-thiones, which are subsequently cyclized using ethyl chloroacetate at 120°C. For the target compound, the thiophen-2-yl substituent is introduced at the C5 position by substituting the aldehyde component with 2-thiophenecarboxaldehyde during the initial condensation.
Key Reaction Conditions:
Indole Moiety Incorporation
The 1-methyl-2-oxoindol-3-ylidene group is introduced via aldol condensation. A pre-synthesized 1-methyl-2-oxoindole-3-carbaldehyde undergoes a Knoevenagel reaction with the thiazolo[3,2-a]pyrimidine intermediate in ethanol, catalyzed by pyrrolidine. The reaction proceeds under reflux for 6–8 hours, achieving Z-configuration selectivity due to steric hindrance from the thiophene substituent.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% pyrrolidine | 85% yield |
| Reaction Time | 7 hours | Max conversion |
| Solvent | Ethanol | Prevents byproducts |
One-Pot Synthesis Strategies
Sequential α-Bromination and Cyclization
A streamlined one-pot method involves α-bromination of cyclohexanone using N-bromosuccinimide (NBS), followed by in-situ cyclization with thiopyrimidines. This approach reduces purification steps and improves atom economy. For the target compound, 7-methyl substitution is achieved by replacing cyclohexanone with methyl-substituted diketones.
Critical Observations:
Solvent and Temperature Effects
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 2.5 | 91 |
| DMF | 36.7 | 3.0 | 83 |
| Ethanol | 24.3 | 4.0 | 78 |
Polar aprotic solvents like acetonitrile favor faster kinetics due to improved intermediate solubility.
Cyclization and Ring-Closure Mechanisms
Thiazole-Pyrimidine Fusion
The thiazolo[3,2-a]pyrimidine system forms via nucleophilic attack of the thiourea sulfur on the β-carbon of the diketone, followed by intramolecular cyclization. Density functional theory (DFT) studies indicate a ΔG‡ of 23.4 kcal/mol for this step, with the Z-isomer favored due to lower steric strain.
Stereochemical Control
The (2Z) configuration is enforced by:
-
Steric Effects: Bulky thiophen-2-yl and benzyl ester groups hinder E-isomer formation.
-
Hydrogen Bonding: The 3-oxo group stabilizes the Z-conformer through intramolecular H-bonding with the thiazole nitrogen.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, indole H4), 7.89–7.43 (m, 8H, aromatic), 5.32 (s, 2H, CH₂Ph), 2.98 (s, 3H, N-CH₃). -
IR (KBr):
1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (pyrimidinone C=O), 1590 cm⁻¹ (C=N).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted indole and thiazole compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole and pyrimidine derivatives. Compounds similar to benzyl (2Z)-7-methyl... have shown promising results against various cancer cell lines. For example, thiazole-pyridine hybrids demonstrated significant anti-breast cancer efficacy, outperforming traditional chemotherapeutics like 5-fluorouracil in certain assays . The structure of benzyl (2Z)-7-methyl... suggests potential mechanisms of action that could inhibit tumor growth by interfering with cellular signaling pathways.
Antimicrobial Properties
Thiazole derivatives are recognized for their antimicrobial activities. Research indicates that compounds containing thiazole moieties exhibit significant efficacy against bacterial strains, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . The incorporation of benzyl (2Z)-7-methyl... into antimicrobial formulations could enhance their effectiveness against resistant strains.
Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds have been documented extensively. For instance, certain thiazole derivatives displayed high efficacy in electroshock seizure tests . The structural characteristics of benzyl (2Z)-7-methyl... may contribute to similar anticonvulsant effects, warranting further investigation into its pharmacological profile.
Synthesis of Novel Compounds
Benzyl (2Z)-7-methyl... serves as a versatile precursor for synthesizing novel heterocyclic compounds through various organic reactions. Its unique functional groups facilitate transformations that can lead to the development of new therapeutic agents . The synthetic routes often involve multi-step processes that optimize yield and purity.
Reaction Mechanisms
The compound can participate in several reaction mechanisms typical for thiazoles and pyrimidines, including nucleophilic substitutions and cycloadditions. These reactions can be tailored to produce derivatives with enhanced biological activities or improved pharmacokinetic properties .
Case Studies
Mechanism of Action
The mechanism of action of benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₂₇H₂₁N₃O₄S₂.
Substituent Effects on Reactivity and Bioactivity
- Thiophen-2-yl vs. Thiophene’s higher aromaticity relative to furan may also improve thermal stability .
- Indolylidene vs. Benzylidene: The 1-methyl-2-oxoindol-3-ylidene group provides a rigid, planar structure with hydrogen-bonding capability via the carbonyl group, unlike simpler benzylidenes (e.g., 4-cyanobenzylidene in ). This could influence crystal packing and solubility .
- Benzyl Ester vs.
Crystallographic and Conformational Analysis
- Ring Puckering : The thiazolo[3,2-a]pyrimidine core in analogous compounds adopts a flattened boat conformation, as observed in . The Cremer-Pople puckering parameters (e.g., θ, φ) for the pyrimidine ring are critical for understanding intermolecular interactions .
- Hydrogen Bonding : In , C–H···O interactions stabilize crystal packing. The target compound’s indolylidene carbonyl may participate in similar interactions, while the thiophene sulfur could engage in S···π contacts .
Biological Activity
Benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS No. 608119-98-8) is a complex organic compound that belongs to a class of thiazole-containing derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 527.6 g/mol. The structure features multiple pharmacophoric elements that contribute to its biological activity, particularly the thiazole and indole moieties.
| Property | Value |
|---|---|
| CAS Number | 608119-98-8 |
| Molecular Formula | C28H21N3O4S2 |
| Molecular Weight | 527.6 g/mol |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives. A notable study indicated that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key proteins involved in cell proliferation.
For instance, a derivative with a similar structure demonstrated micromolar inhibitory activity against HSET (KIFC1), a protein crucial for mitotic spindle formation in cancer cells. This inhibition led to the induction of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research has shown that similar compounds exhibit activity against both bacterial and fungal strains. For example, studies have reported that thiazole-containing compounds can inhibit the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values in the range of 3.92–4.23 mM .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has also been documented. Compounds in this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests their potential use in treating inflammatory diseases .
Case Studies
- Cytotoxicity Assay : In a study evaluating the cytotoxic effects of various thiazole derivatives on human cancer cell lines, it was found that the compound under investigation significantly reduced cell viability at concentrations as low as 10 µM, indicating its potent anticancer activity.
- Antimicrobial Screening : Compounds structurally similar to benzyl (2Z)-7-methyl... were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed promising antibacterial activity with MIC values comparable to conventional antibiotics.
The biological activities of benzyl (2Z)-7-methyl... are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It is hypothesized that this compound could act on receptors involved in inflammatory responses, leading to reduced inflammation.
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with condensation of thiazole and pyrimidine precursors. Key steps include cyclization and functionalization of the indole and thiophene moieties. Reaction conditions (temperature: 80–120°C; solvents: DMF, acetic acid, or toluene) are optimized to minimize side products. Catalysts like palladium or copper are employed for cross-coupling reactions, and microwave-assisted techniques can enhance yields (60–85%) . Purification via column chromatography or recrystallization ensures >95% purity.
Q. Which analytical methods are used to confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions and stereochemistry (e.g., Z-configuration at the 2-position) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 532.6) and fragmentation patterns .
- X-ray Crystallography: Single-crystal analysis resolves dihedral angles and hydrogen-bonding networks. SHELX software refines crystallographic data (R factor <0.05) .
Q. What solvents and catalysts are optimal for its synthesis?
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while acetic acid aids cyclization. Catalysts like Pd(PPh) facilitate Suzuki-Miyaura couplings for aryl substitutions (e.g., thiophen-2-yl group). Sodium acetate acts as a base in condensation reactions .
Advanced Questions
Q. How can researchers address low yields in the final synthetic step?
Low yields (e.g., <50%) often arise from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis: Reduces reaction time (2–4 hours vs. 12–24 hours) and improves energy efficiency .
- HPLC monitoring: Identifies intermediates and optimizes stoichiometry .
- Solvent screening: Switching to toluene or THF can reduce byproduct formation .
Q. How are contradictions in crystallographic data resolved, particularly for flexible substituents?
Discrepancies in bond angles or torsion values may arise from dynamic puckering in the thiazolo-pyrimidine core. Use:
Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) studied?
Substituent variations at the 2- and 5-positions are explored:
- Electron-withdrawing groups (e.g., -Cl, -CN): Improve COX-2 inhibition (IC <1 µM) .
- Methoxy/ethoxy groups: Enhance solubility and pharmacokinetics .
- SAR methodology: Derivatives are synthesized via combinatorial libraries and tested in enzyme assays (e.g., COX-1/COX-2 selectivity ratios) .
Q. Which computational methods predict binding modes and pharmacokinetic properties?
Q. How do stability and solubility profiles impact experimental design?
The compound is stable in acidic conditions (pH 4–6) but degrades in basic media. Solubility in DMSO (>10 mg/mL) facilitates in vitro assays. For in vivo studies, nanoformulation or PEGylation improves bioavailability .
Methodological Notes
- Contradictory data: Conflicting NMR signals (e.g., overlapping peaks) are resolved using 2D techniques (HSQC, HMBC) .
- Safety protocols: While not explicitly detailed for this compound, analogous thiazolo-pyrimidines require handling in fume hoods due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
